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molecular formula C16H14O6 B108160 Dehydrodivanillin CAS No. 2092-49-1

Dehydrodivanillin

Cat. No. B108160
M. Wt: 302.28 g/mol
InChI Key: NSTQUZVZBUTVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05547814

Procedure details

A 2 liter, round bottom flask was charged with 261.7 milligrams (13085 units) of medium purity, soybean peroxidase, 600 mL water, 900 mL isopropanol, and 157.36 grams (1.0342 moles) vanillin. The mixture was heated to 45°-50° C. Over 18-24 hours, 120 mL of 30% hydrogen peroxide was then metered into the reaction mixture. The product precipitated out of solution during peroxide addition affording 127.63 grams (82% theory) of dehydrodivanillin (CAS Registry No. 2092-49-1) which has the following chemical formula: ##STR10##
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
157.36 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[OH2:1].[O:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.OO>C(O)(C)C>[CH3:8][O:7][C:6]1[CH:5]=[C:4]([CH:3]=[O:2])[CH:12]=[C:11]([C:11]2[C:9]([OH:1])=[C:6]([O:7][CH3:8])[CH:5]=[C:4]([CH:3]=[O:2])[CH:12]=2)[C:9]=1[OH:10]

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
157.36 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 45°-50° C
CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution during peroxide addition

Outcomes

Product
Details
Reaction Time
21 (± 3) h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C=O)C2=CC(=CC(=C2O)OC)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 127.63 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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